molecular formula C46H38O6 B11958535 2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol CAS No. 55515-91-8

2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol

Cat. No.: B11958535
CAS No.: 55515-91-8
M. Wt: 686.8 g/mol
InChI Key: BPHKQMFWQNYBJT-UHFFFAOYSA-N
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Description

2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol is a complex organic compound characterized by its multiple naphthalene rings and hydroxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol typically involves multiple steps, including the formation of naphthalene derivatives and subsequent etherification reactions. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The hydroxyethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.

Scientific Research Applications

2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol involves its interaction with specific molecular targets and pathways. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene rings can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol is unique due to its multiple naphthalene rings and hydroxyethoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

55515-91-8

Molecular Formula

C46H38O6

Molecular Weight

686.8 g/mol

IUPAC Name

2-[1-[2-[2-[1-[2-(2-hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol

InChI

InChI=1S/C46H38O6/c47-25-27-49-39-21-17-31-9-1-5-13-35(31)43(39)45-37-15-7-3-11-33(37)19-23-41(45)51-29-30-52-42-24-20-34-12-4-8-16-38(34)46(42)44-36-14-6-2-10-32(36)18-22-40(44)50-28-26-48/h1-24,47-48H,25-30H2

InChI Key

BPHKQMFWQNYBJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCCOC5=C(C6=CC=CC=C6C=C5)C7=C(C=CC8=CC=CC=C87)OCCO)OCCO

Origin of Product

United States

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